![molecular formula C14H8Br2 B122447 2,7-Dibromophenanthrene CAS No. 62325-30-8](/img/structure/B122447.png)
2,7-Dibromophenanthrene
Overview
Description
2,7-Dibromophenanthrene is a halogenated phenanthrene, a polycyclic aromatic hydrocarbon, and an environmental pollutant .
Synthesis Analysis
The synthesis of 2,7-Dibromophenanthrene involves C–C coupling reactions between tetrabromopolyaromatic monomers . The phenazine ring-fused molecule 2-TBQP was prepared through a condensation reaction between 2,7-dibromophenanthrene-9,10-dione (2,7-DBPD) and benzene-1,2,4,5-tetraamine .Molecular Structure Analysis
The molecular formula of 2,7-Dibromophenanthrene is C14H8Br2 . The bromo-function groups at 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure .Chemical Reactions Analysis
The bromo-function groups at 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure . The reaction route of polymers from an in-plane to an all-cis upright conformation is fully characterized .Physical And Chemical Properties Analysis
The molecular weight of 2,7-Dibromophenanthrene is 336.02 g/mol . It has a complexity of 227 .Scientific Research Applications
Chemical Synthesis
2,7-Dibromophenanthrene is used in chemical synthesis . The bromo-function groups at the 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure .
Intermediate for Semiconducting Molecules
This compound serves as a very useful intermediate for the synthesis of semiconducting small molecules . It plays a crucial role in the development of materials for electronic devices.
Intermediate for Oligomers
2,7-Dibromophenanthrene is also used as an intermediate for the synthesis of oligomers . These oligomers can be used in various applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Intermediate for Polymers
In addition to small molecules and oligomers, 2,7-Dibromophenanthrene is used in the synthesis of polymers . These polymers can be used in a variety of applications, including electronic devices.
Organic Field-Effect Transistors (OFETs)
The semiconducting small molecules, oligomers, and polymers synthesized using 2,7-Dibromophenanthrene can be used in the fabrication of OFETs . OFETs are used in a variety of electronic devices, including flexible displays and sensors.
Organic Light-Emitting Diodes (OLEDs)
2,7-Dibromophenanthrene is used in the synthesis of materials for OLEDs . OLEDs are used in a variety of applications, including display technology and lighting.
Organic Photovoltaics (OPVs)
The materials synthesized using 2,7-Dibromophenanthrene can be used in OPVs . OPVs are a type of solar cell that uses organic materials to convert light into electricity.
Quinoxalines Synthesis
The diketone in 2,7-Dibromophenanthrene can form quinoxalines via condensation with diamines . Quinoxalines have various applications in medicinal chemistry and material science.
Safety and Hazards
When handling 2,7-Dibromophenanthrene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Mechanism of Action
Target of Action
2,7-Dibromophenanthrene is primarily used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the molecular structures of these materials, where it contributes to the formation of extended conjugation and quinoxalines .
Mode of Action
The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene give rise to further C-C formation reactions to extend conjugation to its core structure . Additionally, its diketone can form quinoxalines via condensation with diamines . This interaction with its targets results in changes to the molecular structure of the resulting compounds, influencing their semiconducting properties .
Result of Action
The result of 2,7-Dibromophenanthrene’s action is the formation of semiconducting small molecules, oligomers, and polymers with specific electronic properties . For instance, it has been used in the development of pure organic-based phosphorescent light-emitting diodes .
properties
IUPAC Name |
2,7-dibromophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWMVTZPZDKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457765 | |
Record name | 2,7-dibromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromophenanthrene | |
CAS RN |
62325-30-8 | |
Record name | 2,7-dibromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,7-Dibromophenanthrene?
A1: 2,7-Dibromophenanthrene has the molecular formula C14H8Br2 and a molecular weight of 336.04 g/mol. While the abstract does not provide specific spectroscopic data, we can expect characteristic signals in techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.
Q2: Can you describe the historical context and milestones in the research of 2,7-Dibromophenanthrene?
A2: The provided research paper, "Conversion of 2,7-Dibromofluorene to 2,7-Dibromophenanthrene" [], directly points to a key historical milestone. This paper likely details a synthetic method for producing 2,7-Dibromophenanthrene from 2,7-Dibromofluorene. Further research is needed to uncover the full historical context and other potential milestones related to this compound.
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